molecular formula C17H15NO4 B11085257 methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate

methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate

Cat. No.: B11085257
M. Wt: 297.30 g/mol
InChI Key: WLRWYXHJSOBTDB-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate is a complex organic compound that features a unique structure combining a pyrrole ring, a benzofuran moiety, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides, which can be achieved under Boc-deprotection conditions . Another approach involves the oxidative cyclization of β-enaminones, which is a well-studied method for synthesizing pyrrolin-4-ones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Ni(II) or Cu(II), can facilitate the cyclization processes, making the production more efficient .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate is unique due to its combination of a benzofuran moiety with a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

methyl 4-oxo-4-(3-pyrrol-1-yl-1-benzofuran-2-yl)butanoate

InChI

InChI=1S/C17H15NO4/c1-21-15(20)9-8-13(19)17-16(18-10-4-5-11-18)12-6-2-3-7-14(12)22-17/h2-7,10-11H,8-9H2,1H3

InChI Key

WLRWYXHJSOBTDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)C1=C(C2=CC=CC=C2O1)N3C=CC=C3

Origin of Product

United States

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